molecular formula C17H20N2O3S B4827209 N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE

N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE

Cat. No.: B4827209
M. Wt: 332.4 g/mol
InChI Key: HHIDHGOMXUGKLC-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an amide linkage, which is further connected to a phenyl ring substituted with methyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3,5-dimethylphenylamine with a suitable carboxylic acid derivative, such as 3-bromopropanoic acid, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be done by reacting the intermediate amide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of the sulfonyl group leading to the formation of the corresponding amine.

    Substitution: Replacement of the sulfonyl group with other nucleophiles, resulting in the formation of new derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-3-[(METHYLSULFONYL)AMINO]PROPANAMIDE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    N-(3,5-DIMETHYLPHENYL)-3-[(ETHYLSULFONYL)AMINO]PROPANAMIDE: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-10-14(2)12-15(11-13)19-17(20)8-9-18-23(21,22)16-6-4-3-5-7-16/h3-7,10-12,18H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIDHGOMXUGKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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